2-[(2-oxochromene-3-carbonyl)amino]ethyl pyridine-3-carboxylate
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Overview
Description
2-[(2-oxochromene-3-carbonyl)amino]ethyl pyridine-3-carboxylate: is a complex organic compound that combines a pyridinecarboxylic acid moiety with a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-oxochromene-3-carbonyl)amino]ethyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 2-[(2-oxochromene-3-carbonyl)amino]ethyl pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a valuable tool for probing biological processes and developing new diagnostic methods .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products .
Mechanism of Action
The mechanism of action of 2-[(2-oxochromene-3-carbonyl)amino]ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their functions .
Comparison with Similar Compounds
- 2-Hydroxynicotinic acid
- 1,2-Dihydro-2-oxonicotinic acid
- 2-Oxo-2H-chromene-3-carboxylic acid ethyl ester
- Ethyl pyroglutamate
Uniqueness: Compared to these similar compounds, 2-[(2-oxochromene-3-carbonyl)amino]ethyl pyridine-3-carboxylate stands out due to its combined pyridinecarboxylic acid and benzopyran structures. This unique combination provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H14N2O5 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-[(2-oxochromene-3-carbonyl)amino]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C18H14N2O5/c21-16(14-10-12-4-1-2-6-15(12)25-18(14)23)20-8-9-24-17(22)13-5-3-7-19-11-13/h1-7,10-11H,8-9H2,(H,20,21) |
InChI Key |
SGOGZSWIKKLGQT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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